3-Methyl-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential applications as a selective androgen receptor modulator. Its structure consists of a benzene ring substituted with a methyl group and a pyrrolidine moiety linked to a nitrile group, which contributes to its biological activity.
The compound is synthesized through various methods involving the functionalization of aromatic compounds and the incorporation of nitrogen-containing heterocycles, specifically pyrrolidine. Research articles and synthesis protocols provide insights into its preparation and characterization, highlighting its relevance in drug discovery.
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile can be classified as:
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile typically involves multi-step reactions. One common approach includes the following steps:
The synthesis process may involve:
The molecular structure of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile features:
Key structural data includes:
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile primarily relates to its interaction with androgen receptors. Upon binding, it modulates receptor activity, which can lead to anabolic effects in muscle tissue and other androgen-responsive tissues.
Studies have shown that compounds with similar structures exhibit selectivity towards androgen receptors, influencing gene expression related to muscle growth and development. The structure–activity relationship (SAR) indicates that modifications on the pyrrolidine or benzene rings can significantly affect potency and selectivity.
Relevant analytical techniques include:
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise C–N bond formation between pyrrolidine and benzonitrile scaffolds. The synthesis of 3-methyl-4-(pyrrolidin-1-yl)benzonitrile employs Buchwald-Hartwig amination between 4-bromo-2-methylbenzonitrile and pyrrolidine. Key reaction parameters include:
Table 1: Optimization of Coupling Conditions
Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 92 |
Pd(OAc)₂ | BINAP | t-BuONa | 110 | 85 |
Pd(dppf)Cl₂ | — | K₃PO₄ | 120 | 70 |
Steric hindrance from the 3-methyl group necessitates bulky electron-rich ligands to suppress diarylation. Post-functionalization via cyano group transformations (e.g., reduction to aminomethyl or conversion to tetrazoles) further diversifies the core [6] [9].
1,3-dipolar cycloadditions modify the pyrrolidine ring while preserving the benzonitrile pharmacophore. Azomethine ylides—generated from sarcosine/formaldehyde—undergo [3+2] cycloadditions with N-allyl-pyrrolidine precursors to yield fused bicyclic systems. Critical factors include:
Pseudorotation of the pyrrolidine ring enables adaptable 3D orientation of substituents, which is crucial for target engagement. Substituents at C3 significantly alter ring puckering (ΔG = 1–3 kcal/mol between envelope and half-chair conformers), directly modulating binding to chiral protein pockets [4].
Scaffold-hopping from GSK-690 (a known LSD1 inhibitor) identified 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent alternatives. Key modifications:
Table 2: LSD1 Inhibition by Benzonitrile Derivatives
Compound | Kd (nM) | LSD1 IC₅₀ (nM) | hERG IC₅₀ (µM) |
---|---|---|---|
GSK-690 | 45 | 100 | 1.2 |
4-(Pyrrolidin-1-yl)benzonitrile | 180 | 380 | 8.5 |
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile | 22 | 57 | >30 |
This scaffold hop improved metabolic stability (t₁/₂ = 120 min in human microsomes) while maintaining cellular activity (CD86 EC₅₀ = 85 nM in THP-1 leukemia cells) [3] [5].
Chiral centers in pyrrolidine dramatically influence biological activity:
Table 3: Impact of Pyrrolidine Stereochemistry
Substituent | Configuration | LSD1 Kd (nM) | MAO-B Selectivity |
---|---|---|---|
3-H | — | 180 | 25-fold |
3-CH₃ | (R) | 15 | 300-fold |
3-CH₃ | (S) | 750 | 5-fold |
Conformational locking via trans-3,4-dimethylpyrrolidine further enhances selectivity for LSD1 over MAO-A/B (>500-fold) by destabilizing off-target binding geometries [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: